molecular formula C13H12ClNO6 B14509314 6-Benzoyl-1-methylpyridin-2-one;perchloric acid CAS No. 63487-03-6

6-Benzoyl-1-methylpyridin-2-one;perchloric acid

Cat. No.: B14509314
CAS No.: 63487-03-6
M. Wt: 313.69 g/mol
InChI Key: GEGYIVPWYPDWRC-UHFFFAOYSA-N
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Description

6-Benzoyl-1-methylpyridin-2-one;perchloric acid is a compound that combines the structural features of a benzoyl group, a methylpyridinone, and perchloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-1-methylpyridin-2-one typically involves the reaction of 6-benzoylpyridin-2-one with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the methylation process. The resulting product is then treated with perchloric acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-1-methylpyridin-2-one;perchloric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzoyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while substitution reactions can produce a variety of functionalized pyridinones.

Scientific Research Applications

6-Benzoyl-1-methylpyridin-2-one;perchloric acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Benzoyl-1-methylpyridin-2-one;perchloric acid involves its interaction with specific molecular targets and pathways. The benzoyl and methylpyridinone moieties can interact with enzymes and receptors, modulating their activity. The perchloric acid component may enhance the compound’s solubility and stability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4,6-dimethylpyridin-2-one
  • 2-Benzoyl-1-methylpyridin-2-one
  • 6-Benzoyl-1-methyl-2(1H)-pyridinone

Uniqueness

6-Benzoyl-1-methylpyridin-2-one;perchloric acid is unique due to the presence of both benzoyl and methylpyridinone groups, which confer distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

CAS No.

63487-03-6

Molecular Formula

C13H12ClNO6

Molecular Weight

313.69 g/mol

IUPAC Name

6-benzoyl-1-methylpyridin-2-one;perchloric acid

InChI

InChI=1S/C13H11NO2.ClHO4/c1-14-11(8-5-9-12(14)15)13(16)10-6-3-2-4-7-10;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)

InChI Key

GEGYIVPWYPDWRC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC=C1C(=O)C2=CC=CC=C2.OCl(=O)(=O)=O

Origin of Product

United States

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